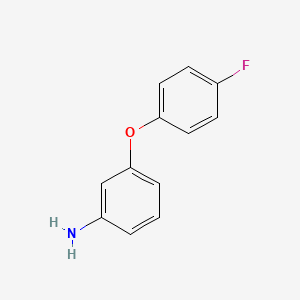

3-(4-Fluorophenoxy)aniline

描述

Overview of Phenoxyaniline (B8288346) Scaffolds in Synthetic Chemistry

Phenoxyaniline scaffolds, characterized by two aromatic rings linked by an ether bond, are considered privileged structures in medicinal chemistry and materials science. evitachem.comresearchgate.net The inherent structural features of the phenoxyaniline core allow for diverse chemical modifications, making it a valuable building block for creating complex molecules with specific functions. The nitrogen atom of the aniline (B41778) moiety can act as a nucleophile, participating in reactions like substitutions to form new bonds. evitachem.com This reactivity, combined with the stability of the diaryl ether linkage, makes the phenoxyaniline scaffold a versatile platform for synthesizing a wide array of derivatives. researchgate.net

The utility of these scaffolds is evident in their application in the development of new pharmacological agents and advanced materials. evitachem.com For instance, derivatives of phenoxyaniline have been investigated for their potential as enzyme inhibitors and in the creation of polymers with enhanced thermal stability. evitachem.com The adaptability of the phenoxyaniline framework allows chemists to systematically modify its structure to fine-tune its properties for various applications.

Significance of Fluorine Substitution in Aromatic Ethers and Anilines

The introduction of a fluorine atom into an organic molecule, such as an aromatic ether or aniline, can dramatically alter its physicochemical properties. beilstein-journals.orgresearchgate.net Fluorine is the most electronegative element, and its presence can influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. beilstein-journals.orgresearchgate.net Replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's stability and duration of action in biological systems. beilstein-journals.org

Research Trajectories and Future Directions for 3-(4-Fluorophenoxy)aniline

The compound this compound serves as a key intermediate in the synthesis of more complex molecules. mdpi.comchemicalbook.com Its structure, featuring a reactive aniline group and a fluorinated phenoxy moiety, makes it a valuable starting material for creating novel compounds with potential applications in various fields of chemical research.

Future research involving this compound is likely to focus on several key areas. One promising direction is its use as a building block in the synthesis of new bioactive molecules. numberanalytics.com By modifying the aniline group through reactions such as acylation or alkylation, researchers can generate libraries of new compounds for screening in drug discovery programs. mdpi.com

Another area of interest lies in materials science, where the incorporation of fluorinated building blocks like this compound can lead to the development of new polymers and other materials with desirable properties, such as enhanced thermal stability and specific electronic characteristics. evitachem.com The unique properties conferred by the fluorine atom make this compound an attractive component for creating advanced materials. csic.es

Furthermore, ongoing developments in synthetic methodologies, such as new catalytic systems, could provide more efficient and selective ways to synthesize and functionalize this compound and its derivatives. numberanalytics.com These advancements will likely expand the accessibility and utility of this compound in various research endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through established methods of forming diaryl ethers and reducing a nitro group. One common approach involves the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.org In this case, 1-fluoro-4-iodobenzene (B1293370) could be reacted with 3-aminophenol (B1664112) in the presence of a copper catalyst and a base.

Alternatively, the synthesis can proceed via a nucleophilic aromatic substitution followed by a reduction. For example, 3-nitrophenol (B1666305) can be reacted with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group on the aniline precursor to an amine. A typical procedure for a similar reduction involves using tin(II) chloride dihydrate and hydrochloric acid. chemicalbook.com

Another powerful method for constructing the C-N bond in related structures is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org While not directly forming the ether linkage, this reaction is crucial for synthesizing a wide range of substituted anilines and could be employed in multi-step synthetic routes to this compound derivatives. beilstein-journals.orgorgsyn.orgorgsyn.org

A specific reported synthesis of this compound involves the reaction of 3-aminophenol with 1-fluoro-4-iodobenzene. mdpi.com Another documented route prepares the compound by reacting 1-bromo-3-nitrobenzene (B119269) with 4-fluorophenol (B42351), followed by reduction of the resulting nitro compound. The reduction can be carried out using hydrazine (B178648) monohydrate and a palladium on carbon (Pd/C) catalyst. mdpi.com

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 203.21 g/mol chemicalbook.com |

| Appearance | Yellow oil chemicalbook.com |

| CAS Number | 203302-94-7 chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPRXIFAPYVVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634590 | |

| Record name | 3-(4-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-94-7 | |

| Record name | 3-(4-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenoxy Aniline and Its Derivatives

Established Synthetic Routes for 3-(4-Fluorophenoxy)aniline

The construction of the this compound scaffold can be achieved through several strategic bond formations, primarily involving carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond-forming reactions. Key established methodologies include palladium-catalyzed amination, copper-mediated coupling reactions, and the reduction of nitroarene precursors.

Palladium-catalyzed reductive amination represents a powerful tool for the formation of C-N bonds. While direct synthesis of this compound through a one-pot reductive amination of a corresponding ketone or aldehyde is not the most common route, palladium catalysis is central to related cross-coupling reactions that can lead to the target molecule. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly versatile method for the formation of aryl amines from aryl halides. rsc.org In a hypothetical approach to this compound, one could envision the coupling of 3-bromo- (B131339) or 3-iodo-(4-fluorophenoxy)benzene with an ammonia (B1221849) equivalent. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

A related palladium-catalyzed methodology involves the reductive coupling of phenols with anilines. nih.gov However, this approach often leads to the formation of cyclohexylamine (B46788) derivatives through the reduction of the aromatic ring, rather than preserving the aniline (B41778) moiety. rsc.orgnih.gov

A plausible, though less direct, palladium-catalyzed route would involve the amination of an aryl halide or triflate. For example, 1-bromo-3-(4-fluorophenoxy)benzene could be coupled with an ammonia surrogate, followed by deprotection.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-bromo-3-(4-fluorophenoxy)benzene | Ammonia surrogate | Pd catalyst / Phosphine ligand | Strong base | Toluene or Dioxane | 80-120 | Not reported | rsc.org |

This table represents a plausible synthetic approach based on established palladium-catalyzed amination reactions.

Copper-mediated C-O and C-N bond-forming reactions, such as the Ullmann condensation, are well-established methods for the synthesis of diaryl ethers and diaryl amines. The synthesis of this compound can be envisioned through two primary Ullmann-type approaches: the coupling of 3-aminophenol (B1664112) with a 4-fluorophenyl halide or the coupling of 3-haloaniline with 4-fluorophenol (B42351). These reactions are typically carried out at elevated temperatures in the presence of a copper catalyst and a base.

A specific example of a copper-catalyzed synthesis of this compound involves the reaction of 3-nitrophenol (B1666305) with 4-fluorobenzaldehyde, followed by further transformations. A more direct copper-mediated coupling would involve the reaction of 3-aminophenol with 1-fluoro-4-iodobenzene (B1293370).

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-aminophenol | 1-fluoro-4-iodobenzene | CuI | K2CO3 | DMF | 120-150 | Not reported | Based on Ullmann condensation principles |

| 3-bromoaniline | 4-fluorophenol | Cu2O | Cs2CO3 | NMP | 150-180 | Not reported | Based on Ullmann condensation principles |

This table outlines plausible synthetic routes based on the principles of copper-mediated Ullmann coupling reactions.

A widely employed and highly effective strategy for the synthesis of anilines is the reduction of the corresponding nitroarenes. This approach allows for the construction of the diaryl ether linkage prior to the introduction of the sensitive amino group. A common synthetic route to this compound involves the nucleophilic aromatic substitution of a nitrophenol with an activated fluorobenzene, followed by the reduction of the nitro group.

For instance, 1-chloro-3-nitrobenzene (B92001) can be reacted with 4-fluorophenol in the presence of a base to form 1-(4-fluorophenoxy)-3-nitrobenzene. Subsequent reduction of the nitro group using various reducing agents affords the desired this compound.

A variety of reducing agents can be employed for the nitro group reduction, including catalytic hydrogenation (e.g., H2/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), and transfer hydrogenation (e.g., hydrazine (B178648)/Fe). wikipedia.orgnih.gov

| Precursor | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-(4-fluorophenoxy)-3-nitrobenzene | H2 | Pd/C | Ethanol | Room Temperature | High | General method |

| 1-(4-fluorophenoxy)-3-nitrobenzene | Fe/NH4Cl | - | Ethanol/Water | Reflux | High | General method |

| 1-(4-fluorophenoxy)-3-nitrobenzene | NaBH4 | Pd/C | Water | Reflux | High | nih.gov |

This table illustrates common methods for the reduction of the nitroarene precursor to this compound.

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships in various applications. Methodologies for introducing substituents onto the aromatic rings include electrophilic aromatic substitution and the use of pre-functionalized starting materials.

Halogenated derivatives of this compound can be prepared by either incorporating the halogen in the starting materials or by direct halogenation of the aniline or a protected precursor.

For example, the synthesis of a chloro-substituted analogue can be achieved by starting with a chlorinated phenol (B47542) or aniline. A reported synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene involves the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and copper powder. The resulting nitro compound can then be reduced to the corresponding aniline. wikipedia.org

Bromination of anilines can be achieved using reagents such as N-bromosuccinimide (NBS). The regioselectivity of the bromination is influenced by the directing effects of the amino and phenoxy groups.

| Starting Material | Reagent | Conditions | Product | Reference |

| 4-chlorophenol and 3,4-dichloronitrobenzene | KOH, Cu | 110-120 °C | 3-chloro-4-(4'-chlorophenoxy)nitrobenzene | wikipedia.org |

| This compound | N-Bromosuccinimide (NBS) | DMF, Room Temperature | Bromo-3-(4-fluorophenoxy)aniline | General bromination method |

This table provides examples of synthetic strategies for preparing halogenated analogues.

The introduction of alkyl and cyclopropyl (B3062369) groups can be accomplished through various synthetic strategies. Friedel-Crafts alkylation can be used to introduce alkyl groups onto the aromatic rings, although this method can suffer from issues with regioselectivity and polyalkylation.

A more controlled approach involves the use of pre-alkylated starting materials. For instance, a methyl-substituted analogue could be synthesized starting from a methyl-substituted phenol or aniline.

The introduction of a cyclopropyl group can be more challenging. One approach is the palladium-catalyzed amination of an aryl bromide with cyclopropylamine. This would lead to N-cyclopropylaniline derivatives. For the introduction of a cyclopropyl group onto the aromatic ring, a multi-step synthesis starting from a cyclopropyl-substituted building block would likely be required.

| Reaction Type | Reactants | Reagents/Catalyst | Product Type | Reference |

| N-Alkylation | Aniline | Alkyl halide, Base | N-Alkyl aniline | General method |

| N-Cyclopropylation | Aryl bromide, Cyclopropylamine | Pd2(dba)3/BINAP/NaOtBu | N-Cyclopropyl aniline | General method |

| C-Alkylation | Aniline, Alkene | H2O·B(C6F5)3 | para-Alkylated aniline | le.ac.uk |

This table summarizes general methods for the incorporation of alkyl and cyclopropyl groups.

Derivatization to Phenoxy Anilides and Sulfonamide Analogues

The primary amine group of this compound is a versatile handle for derivatization, readily undergoing acylation and sulfonylation to form stable anilide and sulfonamide linkages, respectively.

Phenoxy Anilides: The synthesis of anilides is typically achieved through the nucleophilic acyl substitution reaction between this compound and an acylating agent, such as an acyl chloride or acid anhydride. The reaction is generally performed in the presence of a base, like pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This method allows for the introduction of a wide array of substituents by varying the R-group on the acylating agent, leading to a library of N-(3-(4-fluorophenoxy)phenyl)amides.

Sulfonamide Analogues: The synthesis of sulfonamides from this compound follows a well-established and robust protocol. The most common method involves the reaction of the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. frontiersrj.comekb.eg Pyridine is often used as both the solvent and the base. The nucleophilic nitrogen of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. This reaction is highly efficient for primary amines and allows for the incorporation of diverse aryl or alkyl groups (R) depending on the chosen sulfonyl chloride. frontiersrj.com

A general reaction scheme for the synthesis of these derivatives is presented below:

| Derivative | Reagent | General Structure |

| Anilide | Acyl Chloride (RCOCl) | |

| Sulfonamide | Sulfonyl Chloride (RSO₂Cl) |

Table 1: General Synthesis of Anilide and Sulfonamide Derivatives

Formation of Thiourea (B124793) Derivatives

Thiourea derivatives of this compound are synthesized primarily through the reaction of the aniline with an appropriate isothiocyanate (R-N=C=S). This addition reaction is typically conducted in a suitable solvent such as tetrahydrofuran (B95107) (THF), acetone, or acetonitrile (B52724) at room temperature or with gentle heating. researchgate.net The nucleophilic amine group of the aniline attacks the central carbon atom of the isothiocyanate, which is highly electrophilic.

The general synthetic approach is straightforward and high-yielding. For instance, reacting this compound with an equimolar amount of a selected isothiocyanate in a solvent like dry acetonitrile and refluxing the mixture for several hours affords the corresponding N,N'-disubstituted thiourea derivative. mdpi.comanalis.com.my The versatility of this method lies in the wide commercial availability or straightforward synthesis of various isothiocyanates, allowing for the creation of a large library of thiourea analogues with diverse electronic and steric properties.

A study on the synthesis of thiourea derivatives from the isomeric 4-(4-fluorophenoxy)aniline (B1295514) highlights the commonality of this method, where various isothiocyanates were reacted to produce a series of novel compounds. researchgate.net Similarly, the reaction of 3-fluoroaniline (B1664137) with an in situ generated benzoyl isothiocyanate demonstrates a one-pot procedure that yields the desired thiourea derivative in high yield. mdpi.com These examples underscore the applicability of the methodology for the 3-phenoxy isomer.

| Starting Material | Reagent | Product | Reaction Conditions |

| This compound | Phenyl isothiocyanate | 1-(3-(4-Fluorophenoxy)phenyl)-3-phenylthiourea | THF, 60°C, 2-3 h |

| This compound | Benzoyl isothiocyanate | 1-Benzoyl-3-(3-(4-fluorophenoxy)phenyl)thiourea | Acetonitrile, Reflux |

| This compound | Alkyl isothiocyanate | 1-Alkyl-3-(3-(4-fluorophenoxy)phenyl)thiourea | Acetone, RT |

Table 2: Examples of Thiourea Derivative Synthesis

Synthesis of Guanidine (B92328) Analogues

The synthesis of guanidine analogues from this compound is a more complex, multi-step process compared to the formation of anilides or thioureas. A common and effective strategy involves the conversion of the aniline to a thiourea intermediate, which is then transformed into the desired guanidine.

One established method is the carbodiimide (B86325) route . The thiourea derivative, such as 1-(3-(4-fluorophenoxy)phenyl)thiourea, is first synthesized as described in the previous section. This thiourea is then treated with a desulfurizing agent, often in the presence of an amine. For example, reacting the thiourea with mercuric oxide (HgO) or other promoters in the presence of ammonia generates a carbodiimide intermediate in situ. This highly reactive intermediate is then readily attacked by ammonia or another amine to yield the final guanidine derivative. google.com

Another approach is the direct guanidinylation of the aniline using a guanidinylating agent. Reagents such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or similar activated guanidinylating agents can react with this compound under specific conditions to form the protected guanidine, which can then be deprotected to yield the final product. The choice of method often depends on the desired substitution pattern on the final guanidine moiety. These methods provide access to a range of mono-, di-, or tri-substituted guanidine analogues. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomeric Purity

When derivatives of this compound possess a stereocenter, achieving enantiomeric purity is often essential for their intended biological or material applications. This can be accomplished either by synthesizing a single enantiomer directly through stereoselective synthesis or by separating a racemic mixture through chiral resolution.

Stereoselective Synthesis: While stereoselective methods for the direct synthesis of chiral this compound derivatives are not extensively documented, general principles of asymmetric synthesis can be applied. For example, if a chiral side chain is introduced via an acylation reaction, a chiral auxiliary could be employed to direct the stereochemical outcome. More advanced methods, such as the enantiospecific reaction of sulfonimidoyl fluorides with anilines to create chiral sulfonimidamides, demonstrate the potential for creating chiral centers related to the aniline nitrogen, albeit with chirality at the sulfur atom. nih.gov

Chiral Resolution: For racemic derivatives, chiral resolution is the most common method to obtain pure enantiomers. The classical and most widely used technique is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic compound (if it is acidic or basic) with a chiral resolving agent.

For instance, if a synthesized derivative of this compound contains a basic nitrogen atom elsewhere in the molecule or if the aniline nitrogen itself is part of a chiral structure, it can be reacted with a chiral acid such as (+)-tartaric acid, (S)-mandelic acid, or (+)-camphorsulfonic acid. wikipedia.org This reaction produces a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. The difference in solubility allows for the separation of one diastereomer from the other through fractional crystallization. Once a single diastereomer is isolated in pure form, the chiral resolving agent is removed by treatment with a base to liberate the desired pure enantiomer of the target compound.

| Technique | Description | Example Resolving Agents |

| Diastereomeric Salt Formation | Reaction of a racemic base with a chiral acid (or vice versa) to form diastereomeric salts that can be separated by crystallization. wikipedia.org | (+)-Tartaric acid, (S)-Mandelic acid, (-)-Brucine |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or GC. The enantiomers interact differently with the CSP, leading to different retention times. | N/A |

Table 3: Common Chiral Resolution Techniques

Spectroscopic Characterization and Structural Elucidation of 3 4 Fluorophenoxy Aniline

Vibrational Spectroscopy (FT-IR, FT-Raman) and Computational Correlation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes of a molecule. These experimental spectra are often correlated with computational density functional theory (DFT) calculations to provide a comprehensive assignment of the observed vibrational frequencies.

Despite the utility of these methods, specific experimental FT-IR and FT-Raman spectra for 3-(4-Fluorophenoxy)aniline have not been reported in the reviewed literature. Studies on similar aniline (B41778) derivatives exist, which provide a general understanding of the expected vibrational modes, such as N-H stretching, C-N stretching, and aromatic C-C stretching vibrations. asianpubs.orgtsijournals.com For instance, the N-H stretching vibrations in aniline derivatives are typically observed in the range of 3300-3500 cm⁻¹. asianpubs.org However, without experimental data for this compound, a detailed analysis and a comparative data table of experimental versus computed vibrational frequencies cannot be generated. Theoretical calculations can predict these frequencies, but they require experimental validation for accuracy. nih.gov

Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenoxy Aniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries and electronic properties. For aniline (B41778) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set, such as 6-311++G(d,p), is commonly employed to achieve a balance between accuracy and computational cost. Such calculations begin with a geometry optimization to find the lowest energy conformation of the 3-(4-Fluorophenoxy)aniline molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound This table illustrates the typical output of a DFT calculation for frontier orbital energies. Actual values would be determined from a specific computational study.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Calculated Value | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | Calculated Value | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Calculated Value | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays different potential values on the electron density surface, typically color-coded for interpretation.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aromatic rings.

Theoretical vibrational analysis using DFT is a standard method to assign and interpret experimental infrared (IR) and Raman spectra. Calculations are performed to determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. However, theoretical calculations often overestimate frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, the calculated frequencies are typically scaled using specific scaling factors. For aniline derivatives calculated at the B3LYP level, scaling factors around 0.96 are commonly applied.

A comparative analysis of the scaled theoretical frequencies with experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the vibrational bands, such as N-H stretching, C-N stretching, C-F stretching, and aromatic C=C vibrations. A strong correlation between the predicted and observed spectra confirms the accuracy of the calculated molecular geometry.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm-1) for this compound This table demonstrates how theoretical and experimental vibrational data are compared. The values shown are placeholders.

| Vibrational Mode Assignment | Calculated Frequency (Unscaled) | Calculated Frequency (Scaled) | Experimental FT-IR Frequency | Experimental FT-Raman Frequency |

|---|---|---|---|---|

| N-H Asymmetric Stretch | Value | Value | Value | Value |

| N-H Symmetric Stretch | Value | Value | Value | Value |

| Aromatic C-H Stretch | Value | Value | Value | Value |

| C-O-C Asymmetric Stretch | Value | Value | Value | Value |

| C-F Stretch | Value | Value | Value | Value |

DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of this compound at different temperatures. Based on the vibrational frequencies and structural parameters obtained from the optimized geometry, key thermodynamic functions can be calculated. These properties include:

Heat Capacity (Cp,m): The amount of heat required to raise the temperature of one mole of the substance by one degree.

Entropy (Sm): A measure of the randomness or disorder of the system.

Enthalpy (Hm): The total heat content of the system.

These calculated properties are valuable for understanding the stability of the molecule and for predicting its behavior in chemical reactions under various thermodynamic conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property.

2D-QSAR models are developed using descriptors derived from the two-dimensional representation of a molecule. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties, and topological indices that quantify aspects like molecular size, shape, and branching.

For a series of compounds including this compound, a 2D-QSAR study would involve calculating a wide range of these descriptors. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a linear equation that relates a subset of these descriptors to the observed activity. A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (r²), a high cross-validated correlation coefficient (q²), and a low standard error of estimation. Such a model can be used to predict the activity of new, unsynthesized analogs and to provide insights into the structural features that are important for the desired activity.

3D-QSAR Methodologies (CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, providing insights into the correlation between the three-dimensional properties of molecules and their biological activities. slideshare.netslideshare.net Among these methods, Comparative Molecular Similarity Indices Analysis (CoMSIA) is a powerful technique used to understand the pharmacological properties of a series of compounds. semanticscholar.org CoMSIA evaluates the steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields around a set of aligned molecules. researchgate.net The results are often visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to either increase or decrease biological activity, thereby guiding the rational design of more potent analogs. semanticscholar.orgresearchgate.net

In a CoMSIA study, different colored contours represent the influence of these fields:

Steric Fields: Green contours typically indicate regions where bulky groups enhance activity, while yellow contours suggest that steric bulk is detrimental.

Electrostatic Fields: Blue contours often mark areas where positive charges are favorable, whereas red contours indicate regions where negative charges boost activity.

Hydrophobic Fields: Yellow contours can represent regions where hydrophobic groups increase activity, while white or gray contours may indicate areas where hydrophilic groups are preferred. researchgate.net

Hydrogen Bond Fields: Cyan or magenta contours are used for hydrogen bond acceptor regions, indicating where an acceptor group is favorable, while orange or red contours can signify areas where a hydrogen bond donor is beneficial for activity. researchgate.net

While a specific CoMSIA study for this compound was not detailed in the reviewed literature, studies on structurally related aniline derivatives, such as inhibitors of c-Met kinase, have successfully employed this methodology. researchgate.net In such analyses, the aniline scaffold is aligned, and CoMSIA models are generated to correlate field values with inhibitory activity. researchgate.net These models help elucidate the molecular features that contribute to high inhibitory potency. researchgate.net

| CoMSIA Field | Favorable Contour Color (Typical) | Unfavorable Contour Color (Typical) | Interpretation |

|---|---|---|---|

| Steric | Green | Yellow | Indicates where steric bulk is predicted to be beneficial or detrimental to activity. |

| Electrostatic | Blue (for positive charge) / Red (for negative charge) | Red (for positive charge) / Blue (for negative charge) | Highlights regions where positive or negative electrostatic potential enhances or diminishes activity. |

| Hydrophobic | Yellow | White/Gray | Shows where hydrophobic or hydrophilic character is correlated with changes in biological potency. |

| H-Bond Donor | Orange/Red | (Varies) | Identifies locations where hydrogen bond donating groups are favorable for activity. |

| H-Bond Acceptor | Magenta/Cyan | (Varies) | Pinpoints areas where hydrogen bond accepting groups can improve biological activity. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is frequently used to understand how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.gov Aniline derivatives are common scaffolds in kinase inhibitors, and docking studies often explore their binding modes within the ATP-binding site of targets like Epidermal Growth Factor Receptor (EGFR) kinase or c-Met kinase. researchgate.netnih.gov

Docking simulations of aniline-based inhibitors reveal that their binding is often governed by a combination of hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov For instance, in studies of c-Met kinase inhibitors with a 3-fluoroaniline (B1664137) moiety, the compounds were found to adopt a consistent binding mode within a hydrophobic pocket. researchgate.net Key hydrophobic interactions were observed with amino acid residues such as Ala1221, Phe1134, Val1220, and Leu1195. researchgate.net

The aniline portion of the molecule is critical for forming key interactions. The amino group can act as a hydrogen bond donor, while the aromatic rings can participate in π-stacking and hydrophobic interactions with the protein's active site residues. The specific interactions dictate the binding affinity and selectivity of the compound.

| Type of Interaction | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Aniline -NH2 group | Backbone carbonyls (e.g., Met) or side chains (e.g., Thr, Ser) | Crucial for anchoring the ligand in the correct orientation. |

| Hydrophobic Interactions | Phenoxy ring, Aniline ring | Alanine, Valine, Leucine, Isoleucine, Phenylalanine researchgate.net | Contributes significantly to binding affinity by engaging with nonpolar pockets. |

| π–Cation Interaction | Aromatic rings | Arginine, Lysine | Can provide additional electrostatic stabilization. nih.gov |

| Halogen Bonding | Fluorine atom | Backbone carbonyls or other electron-rich atoms | The fluorine atom can act as a weak hydrogen bond acceptor or engage in other electrostatic interactions. |

Conformational Analysis and Potential Energy Surfaces

Computational methods, such as ab initio and density functional theory (DFT) calculations, are employed to explore the PES. colostate.eduresearchgate.net This is often done by performing a "relaxed PES scan," where specific dihedral angles are systematically rotated in increments, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. nih.gov This process helps to locate the various low-energy (stable) and high-energy (transition state) conformers and to determine the energy barriers for rotation between them. researchgate.net

For this compound, the most significant degrees of rotational freedom that define its conformational landscape are the torsions around the ether linkage and the bond connecting the aniline ring to the nitrogen atom.

| Dihedral Angle (τ) | Defining Atoms (Example Numbering) | Description |

|---|---|---|

| τ1 | C(2)-C(1)-O-C(1') | Rotation of the fluorophenoxy group relative to the central aniline ring around the C-O ether bond. |

| τ2 | C(1)-O-C(1')-C(2') | Rotation of the central aniline ring relative to the fluorophenoxy group around the O-C' ether bond. |

| τ3 | C(4)-C(3)-N-H | Rotation and inversion of the amino (-NH2) group relative to the aniline ring. |

Note: Atom numbering is illustrative.

The analysis of the PES provides critical information on the molecule's flexibility and the energetically preferred shapes it can adopt, which is essential for understanding its interaction with biological targets. colostate.edu

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data storage. nih.govfrontiersin.org Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO properties due to intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group through a conjugated system. frontiersin.org

This compound can be considered a D-π-A system, where the aniline amino group (-NH2) acts as an electron donor and the fluorophenoxy group can act as a weak acceptor. Theoretical chemistry provides powerful tools to predict and understand the NLO response of such molecules. Quantum chemical calculations, using methods like Hartree-Fock or Møller-Plesset perturbation theory (MP2), can be used to determine key NLO-related parameters. mq.edu.auresearchgate.net

The primary parameters calculated include:

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): The primary determinant of the second-order NLO response. A large β value is a key indicator of a potentially useful NLO material. researchgate.net

Studies on substituted anilines have shown that modifications to the donor and acceptor strengths, as well as the conjugation length, can significantly impact the first hyperpolarizability. mq.edu.auresearchgate.net For instance, replacing -NH2 with a stronger donor like -N(CH3)2 or adding strong acceptor groups can dramatically increase the β value. mq.edu.au

| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| Aniline | HF/6-311G(d,p) | 1.85 | ~100-200 |

| N-(3,5-dichlorobenzylidene)aniline | HF/6-311G(d,p) | 1.71 | 110.19 researchgate.net |

| N-(3,5-dichlorobenzylidene)4-nitroaniline | HF/6-311G(d,p) | 2.84 | 1073.34 researchgate.net |

Note: Values are illustrative and highly dependent on the computational method and basis set used. The table demonstrates the significant increase in hyperpolarizability upon addition of a strong acceptor group (NO2).

Reactivity and Chemical Transformations of 3 4 Fluorophenoxy Aniline

Reactions Involving the Aniline (B41778) Moiety

The amino group is a strong activating group, making the aromatic ring of the aniline moiety susceptible to electrophilic substitution, and the nitrogen atom itself is a potent nucleophile.

The amino group of 3-(4-fluorophenoxy)aniline can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The product of this reaction is an amide. For instance, reaction with chloroacetyl chloride in the presence of a base like potassium carbonate yields N-(3-(4-fluorophenoxy)phenyl)-2-chloroacetamide. rsc.org While anilines themselves can be challenging substrates for Friedel-Crafts acylation due to the Lewis basicity of the amino group complexing with the Lewis acid catalyst, the corresponding anilides (amides) can undergo this reaction. curlyarrows.comgoogle.com The acylation of the nitrogen atom, however, is a fundamental transformation.

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Chloroacetyl chloride | N-(3-(4-fluorophenoxy)phenyl)-2-chloroacetamide |

| This compound | Acetic anhydride | N-(3-(4-fluorophenoxy)phenyl)acetamide |

This compound reacts with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This condensation reaction typically occurs under mildly acidic conditions, which catalyze the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netmasterorganicchemistry.com The reaction is reversible and is driven to completion by removing water from the reaction mixture. masterorganicchemistry.com Aniline itself can act as a nucleophilic catalyst in imine formation. researchgate.net

Table 2: Imine Formation from this compound

| Aniline Derivative | Carbonyl Compound | Product (Imine) |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-3-(4-fluorophenoxy)aniline |

| This compound | Acetone | N-(propan-2-ylidene)-3-(4-fluorophenoxy)aniline |

| This compound | 4-Formylbenzonitrile | 4-(((3-(4-fluorophenoxy)phenyl)imino)methyl)benzonitrile |

The imines formed from this compound can be subsequently reduced to form secondary amines. This two-step process of imine formation followed by reduction is a key part of reductive amination. wikipedia.orgorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The entire process can often be carried out in a single pot, where the aniline, carbonyl compound, and a suitable reducing agent are combined. wikipedia.orgresearchgate.net This method provides a versatile route to a wide range of N-substituted aniline derivatives. organic-chemistry.org

Table 3: Reduction of Imines to Secondary Amines

| Imine Substrate | Reducing Agent | Product (Secondary Amine) |

|---|---|---|

| (E)-N-benzylidene-3-(4-fluorophenoxy)aniline | Sodium borohydride (NaBH₄) | N-benzyl-3-(4-fluorophenoxy)aniline |

| N-(propan-2-ylidene)-3-(4-fluorophenoxy)aniline | Sodium borohydride (NaBH₄) | N-isopropyl-3-(4-fluorophenoxy)aniline |

The amino group of this compound can be converted into a guanidine (B92328) group through a process called guanidylation. This transformation can be achieved by reacting the aniline with a guanidinylating agent. A common method involves the reaction of an amine with cyanamide, often catalyzed by a Lewis acid such as scandium(III) triflate, to yield the corresponding substituted guanidine. chemicalbook.com Another approach is the reaction with S-alkyl-isothiuronium salts. google.com This reaction is valuable for the synthesis of compounds with potential biological activity, as the guanidinium (B1211019) group is a common feature in many pharmaceuticals.

Table 4: Guanidylation of this compound

| Reactant 1 | Guanidinylating Agent | Product |

|---|---|---|

| This compound | Cyanamide | 1-(3-(4-Fluorophenoxy)phenyl)guanidine |

| This compound | 2-Methyl-2-thiopseudourea sulfate | 1-(3-(4-Fluorophenoxy)phenyl)guanidine |

Reactions Involving the Fluorophenoxy Moiety

The fluorophenoxy moiety of this compound is generally stable and less reactive compared to the aniline portion of the molecule. The diaryl ether linkage is robust. The fluorine-substituted aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atom. Consequently, under conditions where the aniline moiety readily reacts (e.g., acylation, imine formation), the fluorophenoxy group typically remains unchanged.

Catalyzed Transformations (e.g., Palladium-catalyzed reactions)

The aniline moiety of this compound can participate as a nucleophile in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-nitrogen (C-N) bonds.

Palladium-catalyzed Buchwald-Hartwig Amination: this compound can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand (e.g., biarylphosphines) to form triarylamines. nih.govnih.gov This reaction is a versatile method for constructing complex amine structures. nih.govnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.

Copper-catalyzed Ullmann Condensation: An alternative to palladium-catalyzed methods is the copper-catalyzed Ullmann condensation, which can also be used to form C-N bonds. wikipedia.org This reaction typically involves coupling an amine with an aryl halide at elevated temperatures, often using a copper(I) catalyst. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols have been developed that proceed under milder conditions with the use of specific ligands. wikipedia.orgarkat-usa.org

Table 5: Catalyzed Cross-Coupling Reactions

| Reaction Type | Amine Substrate | Coupling Partner (Example) | Catalyst System (Example) | Product (Example) |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | This compound | Bromobenzene | Pd₂(dba)₃ / BINAP | N-(3-(4-fluorophenoxy)phenyl)-N-phenylaniline |

| Ullmann Condensation | This compound | Iodobenzene | CuI / Phenanthroline | N-(3-(4-fluorophenoxy)phenyl)-N-phenylaniline |

Regioselectivity and Stereoselectivity in Reactions

The reactivity of this compound in chemical transformations is significantly influenced by the directing effects of its substituents on the aromatic rings. The amino group (-NH₂) is a potent activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. Conversely, the phenoxy group, while also possessing lone pairs on the oxygen that can be activating, can exhibit more complex directing effects. The fluorine atom on the phenoxy ring is a deactivating group via induction but is also ortho, para-directing. These electronic properties govern the regioselectivity of various reactions involving this compound.

In electrophilic aromatic substitution reactions, the amino group's strong activating and directing influence is expected to dominate. Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the amino group, namely the C2, C4, and C6 positions of the aniline ring. Due to steric hindrance from the adjacent phenoxy group, the C2 and C6 positions are the most likely sites of substitution.

A key area where the regioselectivity of this compound is critical is in the synthesis of heterocyclic compounds, such as quinolines. Classic quinoline (B57606) syntheses, including the Skraup, Doebner-von Miller, and Combes reactions, which all proceed via electrophilic cyclization onto the aniline ring, are expected to yield specific regioisomers when starting with this compound.

In a theoretical Skraup or Doebner-von Miller reaction, the cyclization would occur at the less sterically hindered position ortho to the amino group. Given the substitution at the 3-position, this would lead to the formation of a 7-(4-fluorophenoxy)quinoline. The alternative cyclization to the 5-position would be sterically hindered by the phenoxy group.

While specific studies detailing the stereoselectivity of reactions involving this compound are not abundant in publicly available literature, it can be inferred that reactions creating new chiral centers would proceed to give racemic or diastereomeric mixtures in the absence of a chiral catalyst or auxiliary. The introduction of stereoselectivity would necessitate the use of asymmetric synthesis strategies.

Below is a data table summarizing the expected regioselective outcomes of common electrophilic substitution and cyclization reactions with this compound based on established chemical principles.

| Reaction Type | Reagents/Conditions | Expected Major Product(s) | Regioselectivity |

| Electrophilic Halogenation | Br₂ in a non-polar solvent | 2-Bromo-3-(4-fluorophenoxy)aniline and 6-Bromo-3-(4-fluorophenoxy)aniline | ortho to the amino group |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(4-fluorophenoxy)aniline and 6-Nitro-3-(4-fluorophenoxy)aniline | ortho to the amino group |

| Skraup Synthesis | Glycerol, H₂SO₄, Oxidizing agent | 7-(4-Fluorophenoxy)quinoline | Cyclization at the C2 position |

| Doebner-von Miller Reaction | α,β-Unsaturated aldehyde or ketone, Acid catalyst | Substituted 7-(4-Fluorophenoxy)quinoline | Cyclization at the C2 position |

| Combes Synthesis | β-Diketone, Acid catalyst | Substituted 7-(4-Fluorophenoxy)quinoline | Cyclization at the C2 position |

Applications in Medicinal Chemistry and Drug Discovery

Scaffold Optimization in Drug Design

In drug design, a "scaffold" refers to the core structure of a molecule that provides the essential framework for arranging functional groups in three-dimensional space to interact with a biological target. The 3-(4-Fluorophenoxy)aniline moiety is a valued scaffold due to several key features. The aniline (B41778) portion provides a convenient chemical handle for building upon the core structure through reactions like amide bond formation. The diaryl ether component offers a balance of rigidity and conformational flexibility, which is crucial for fitting into the binding sites of proteins.

Furthermore, the incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. nih.gov The fluorine atom's high electronegativity and small size can lead to more favorable interactions with biological targets and can block sites of metabolic degradation, often extending the half-life of a drug. nih.gov By modifying the substituents on either of the phenyl rings or by elaborating the aniline group, chemists can systematically optimize the scaffold to create derivatives with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets.

Biological Activity of this compound Derivatives

Derivatives synthesized from the this compound scaffold have demonstrated significant activity across several important biological targets, highlighting its versatility in addressing different pathological conditions.

N-type calcium channels (CaV2.2) are recognized as critical targets for the treatment of chronic and neuropathic pain. nih.gov The development of small molecule inhibitors for these channels is an active area of research. Scientists have used this compound as a key building block to create potent CaV2.2 inhibitors. In one study, this aniline was used to synthesize a series of fluorophenoxyanilide derivatives. nih.gov These compounds were designed to be less complex and have lower molecular weights than previous inhibitors. The research demonstrated that derivatives incorporating the this compound core showed considerable activity, with some compounds being significantly more potent than earlier, more complex molecules. nih.gov

Table 1: N-Type Calcium Channel (CaV2.2) Inhibition by this compound Derivatives

| Compound Name | Structure | Biological Activity (IC₅₀) |

|---|---|---|

| 4-(3-Aminopropoxy)-N-(3-(4-fluorophenoxy)phenyl)benzamide | Amide derivative with aminopropoxy chain | More active than reference compound 3 |

| N-(3-(4-Fluorophenoxy)phenyl)-4-(3-guanidinopropoxy)benzamide | Amide derivative with guanidinopropoxy chain | More active than reference compound 3 |

Data sourced from a study on fluorophenoxyanilide derivatives. nih.gov

T-type calcium channels, particularly the CaV3.2 isoform, are implicated in various pain states, including inflammatory and neuropathic pain. researchgate.net Consequently, they are considered valuable targets for the development of new analgesics. Research into small molecule inhibitors has shown that phenoxyanilide derivatives can effectively block these channels. For instance, an ortho-phenoxyanilide derivative, MONIRO-1, was identified as an inhibitor of human N- and T-type calcium channels. researchgate.net This finding suggests that the broader phenoxyanilide scaffold, which includes the this compound structure, is a promising framework for developing T-type calcium channel modulators. While specific studies focusing solely on this compound derivatives for CaV3.2 inhibition are less common, the activity of closely related isomers highlights the potential of this chemical class for targeting T-type channels.

The this compound scaffold is a component of various derivatives investigated for their anticancer properties. This structural motif is often found in larger molecules designed to inhibit key proteins involved in cancer cell growth and proliferation, such as receptor tyrosine kinases. For example, researchers have synthesized and evaluated 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) compounds, where the "anilino" portion can be derived from this compound.

Studies have shown that such compounds can exhibit potent cytotoxic activity against various cancer cell lines. In one investigation, a series of 7-fluoro-4-anilinoquinolines were synthesized and tested against HeLa and BGC823 cancer cells, with several compounds showing excellent antitumor activity, in some cases superior to the established drug gefitinib. nih.govresearchgate.net Another study on 4-anilinoquinazolines reported that derivatives exhibited significant inhibition of A431 human carcinoma cells. ijcce.ac.ir These findings underscore the utility of the aniline scaffold in the design of new anticancer agents.

Table 2: Anticancer Activity of Representative Anilino-Heterocycle Derivatives

| Compound Class | Cancer Cell Line | Notable Activity |

|---|---|---|

| 7-Fluoro-4-anilinoquinolines | HeLa (Cervical Cancer), BGC823 (Gastric Cancer) | Several derivatives showed better IC₅₀ values than gefitinib. nih.govresearchgate.net |

| 4-Anilinoquinazolines | A431 (Skin Carcinoma) | A derivative with a 4-bromo-2-fluoroaniline (B1266173) moiety showed an IC₅₀ of 2.62 μM. ijcce.ac.ir |

| 4-Anilinoquinolinylchalcones | MDA-MB-231 (Breast Cancer) | A derivative induced apoptosis and showed high cytotoxicity. mdpi.com |

The c-Met receptor tyrosine kinase is a well-validated target in oncology, as its dysregulation is linked to tumor growth, metastasis, and angiogenesis. The this compound scaffold is integral to the design of potent c-Met inhibitors. Specifically, the closely related structure, 3-fluoro-4-(...)-aniline, forms the basis of several series of c-Met kinase inhibitors.

Researchers have designed and synthesized novel 4-phenoxyquinoline derivatives that incorporate this aniline moiety. nih.gov Docking and quantitative structure-activity relationship (QSAR) studies have been performed on derivatives of 3-fluoro-4-(pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4-yloxy)aniline, demonstrating their potent inhibitory activity against c-Met kinase. researchgate.net In another study, a series of 4-(2-fluorophenoxy)quinoline derivatives were developed, and one promising compound exhibited a c-Met IC₅₀ value of just 0.59 nM. nih.gov These examples highlight the effectiveness of the fluorophenoxy aniline scaffold in generating highly potent and specific c-Met kinase inhibitors.

Table 3: c-Met Kinase Inhibition by (Fluoro)phenoxy-aniline/quinoline (B57606) Derivatives

| Compound Name/Series | c-Met Kinase Inhibitory Activity (IC₅₀) | Cancer Cell Line Activity (IC₅₀) |

|---|---|---|

| Compound 30 (4-Phenoxyquinoline derivative) | 1.52 nM | 0.13 µM (A549), 0.45 µM (MKN-45), 0.24 µM (HT-29) nih.gov |

| Compound 33 (4-(2-Fluorophenoxy)quinoline derivative) | 0.59 nM | Moderate to excellent activity against A549, H460, HT-29, MKN-45, U87MG, SMMC-7721 nih.gov |

| 3-Fluoro-4-(pyrrolo[...])aniline Derivatives | Multiple compounds with IC₅₀ values in the low nanomolar range (e.g., 0.03-0.15 µM) | Not specified researchgate.net |

Sigma receptors, particularly the sigma-1 subtype, are chaperone proteins involved in various cellular functions and are considered therapeutic targets for neurological disorders and cancer. nih.govmdpi.com The development of ligands that bind to these receptors is an area of significant interest. While various sigma-1 receptor ligands have been developed, many successful ones feature a phenoxy group linked to a piperidine (B6355638) or piperazine (B1678402) ring. researchgate.net Although the phenoxy substructure is common, a direct and prominent role for derivatives of this compound as sigma-1 receptor ligands is not extensively documented in the reviewed scientific literature. The research in this area tends to focus on different structural scaffolds that incorporate the phenoxy moiety.

Neuropeptide Y5 Receptor Antagonism

Neuropeptide Y (NPY) receptors, particularly the Y5 subtype (NPY5R), are G protein-coupled receptors that have been investigated as potential targets for treating conditions like obesity, due to their role in regulating food intake. nih.govmedchemexpress.com While the this compound core is a versatile scaffold in medicinal chemistry, specific research detailing its direct application or that of its immediate derivatives as NPY5R antagonists is not extensively documented in the available literature. The search for NPY5R antagonists has led to the exploration of various chemical structures. For instance, research has identified novel series of NPY-Y5 receptor antagonists based on scaffolds such as 2-substituted 4-amino-quinazolines and aryl-sulphonamides, demonstrating the structural diversity of compounds targeting this receptor. nih.gov The development of such antagonists is aimed at modulating physiological processes mediated by NPY, which include not only energy balance but also anxiety and cell proliferation. nih.govnih.gov

Antiplasmodial Activity

Analogues of this compound have demonstrated notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This highlights the potential of the phenoxy aniline scaffold in the development of new antimalarial agents, a critical need given the rise of drug-resistant parasite strains. semanticscholar.orgnih.gov

A study focused on 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI), a close analogue, found that it inhibits the Plasmodium enoyl acyl carrier protein reductase, a key enzyme in the parasite's fatty acid synthesis pathway. semanticscholar.orgnih.gov This compound exhibited activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. semanticscholar.orgnih.gov In another study on 2-phenoxybenzamides, the presence of an aryloxy substituent was found to be favorable for antiplasmodial activity. nih.gov Specifically, replacing a 4-fluorophenoxy moiety with a simple hydrogen atom resulted in a decrease in activity, underscoring the importance of this structural feature. nih.gov Further research on 2-phenoxy-3-trichloromethylquinoxalines showed that meta-halogenated (chloro or fluoro) phenoxy groups resulted in the best antiplasmodial activities. nih.gov

Table 1: In Vitro Antiplasmodial Activity of Phenoxy Aniline Analogues

| Compound | Target/Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 3-chloro-4-(4-chlorophenoxy)aniline + Artesunate (0.8 ng/ml) | P. falciparum (3D7) | 2.6 µg/ml | semanticscholar.orgnih.gov |

| 3-chloro-4-(4-chlorophenoxy)aniline + Artesunate (1.1 ng/ml) | P. falciparum (W2) | 3.3 µg/ml | semanticscholar.orgnih.gov |

| 3-chloro-4-(4-chlorophenoxy)aniline + Chloroquine (4.6 ng/ml) | P. falciparum (3D7) | 3.1 µg/ml | semanticscholar.orgnih.gov |

| 3-chloro-4-(4-chlorophenoxy)aniline + Chloroquine (22 ng/ml) | P. falciparum (W2) | 3.7 µg/ml | semanticscholar.orgnih.gov |

| 2-(3-fluorophenoxy)-3-trichloromethylquinoxaline | P. falciparum (K1) | 0.32 µM | nih.gov |

Death-Associated Protein Kinase 1 (DAPK1) Inhibition

Death-Associated Protein Kinase 1 (DAPK1) is a serine/threonine kinase that plays a role in various cellular processes, including apoptosis and autophagy. Its dysregulation is linked to cancer and neurodegenerative diseases, making it a promising therapeutic target. nih.govnih.gov The this compound scaffold has been successfully utilized to develop potent DAPK1 inhibitors. Specifically, a series of aryl carboxamide derivatives were synthesized using 3-chloro-4-(4-fluorophenoxy)aniline (B1308505) as a key intermediate. nih.govsemanticscholar.org

These studies revealed that modifying the aniline nitrogen with different heterocyclic carboxamide moieties could produce compounds with significant inhibitory activity. nih.gov The isonicotinamide (B137802) derivative featuring a terminal m-chlorophenoxy group emerged as a particularly potent and selective DAPK1 inhibitor. nih.govsemanticscholar.org

Table 2: DAPK1 Inhibitory Activity of Aryl Carboxamide Analogues Derived from a Phenoxy Aniline Scaffold

| Compound ID | Core Structure | Attached Moiety | DAPK1 Inhibition IC50 (µM) | Reference |

|---|---|---|---|---|

| 4j | 3-chloro-4-(4-fluorophenoxy)aniline | Nicotinamide | 1.70 | nih.gov |

| 4h | 3-chloro-4-(4-fluorophenoxy)aniline | Picolinamide | 6.81 | nih.gov |

| 4k | 3-chloro-4-(4-fluorophenoxy)aniline | Isonicotinamide | 7.26 | nih.gov |

| 4q | 3-chloro-4-(3-chlorophenoxy)aniline | Isonicotinamide | 1.09 | nih.govsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds. For derivatives of this compound, SAR studies have provided critical insights into the features necessary for their various biological effects.

Impact of Substitution Patterns on Biological Activity

The substitution patterns on both aromatic rings of the phenoxy aniline scaffold significantly influence biological activity.

DAPK1 Inhibition : In the series of aryl carboxamide DAPK1 inhibitors, the nature and attachment point of the pyridine (B92270) moiety linked to the aniline nitrogen were critical. Derivatives with a pyridinyl carboxamide moiety generally showed higher inhibitory activity compared to those with pyridazine (B1198779) or pyrazine (B50134) rings. nih.govsemanticscholar.org For analogues with the 4-fluorophenoxy group, the nicotinamide-containing compound (4j) exhibited potent activity (IC₅₀ = 1.7 μM). nih.gov Furthermore, substitutions on the phenoxy ring also played a role; for instance, the most potent compound in the broader series (4q, IC₅₀ = 1.09 µM) featured a meta-chlorophenoxy group instead of the fluorophenoxy group, indicating sensitivity to the electronic and steric properties of this ring. nih.govsemanticscholar.org

Antiplasmodial Activity : SAR studies on antiplasmodial compounds revealed the importance of the aryloxy substituent. The replacement of the 4-fluorophenoxy group with hydrogen led to a significant drop in activity, confirming the favorable contribution of this moiety. nih.gov In a different series of quinoxaline-based agents, halogen substitution on the phenoxy ring was beneficial, with meta-positioned fluorine or chlorine providing optimal activity. nih.gov

Role of Amine Functionalities

The aniline amine group is a key handle for chemical modification and is crucial for the biological activity of its derivatives. researchgate.net Its basicity and nucleophilicity allow for the attachment of various substituents, which can form essential interactions with biological targets.

In DAPK1 Inhibition : The conversion of the aniline amine into an aryl carboxamide was an essential step in creating potent DAPK1 inhibitors. This modification introduces an amide linker that correctly orients the attached heterocyclic ring (e.g., pyridine) to form hydrogen bonds within the ATP binding site of the kinase. SAR studies indicated that a nitrogen-containing group like pyridine is vital for activity, as the nitrogen atom can form a hydrogen bond with the backbone of Val96 in the hinge region of DAPK1. nih.gov

In Antiplasmodial Activity : For a series of 2-phenoxybenzamides with antiplasmodial activity, modifications involving the amine functionality were also explored. It was found that bulky, non-polar substituents attached to a terminal piperazinyl nitrogen (part of a larger side chain) were beneficial for high antiplasmodial activity, demonstrating that the nature of the substitution on the nitrogen atom is a key determinant of potency. nih.gov

Influence of Linker Modifications

The ether oxygen serves as the linker between the two aromatic rings in the this compound scaffold. While direct modifications of this ether bond (e.g., replacing oxygen with sulfur or carbon) are not extensively detailed in the context of the specific activities mentioned, the presence and nature of the entire aryloxy group are clearly important.

In studies of antiplasmodial 2-phenoxybenzamides, the entire aryloxy moiety was shown to be favorable for activity. When the 4-fluorophenoxy group was removed and replaced with a hydrogen atom, the resulting compound showed only moderate activity, highlighting the positive contribution of the ether-linked aromatic system. nih.gov This suggests that the linker and the phenoxy ring it connects are integral to the molecule's interaction with its biological target, likely providing a specific conformation and hydrophobic interactions that enhance binding and efficacy.

Pharmacological Profiling of Active Analogues

The journey from a hit compound to a viable drug candidate involves rigorous evaluation of its pharmacological profile. For analogues derived from this compound, key aspects of this profiling include their stability in biological fluids and their efficacy and selectivity against cancer cells.

Metabolic stability is a critical parameter in drug discovery, as it significantly influences the pharmacokinetic characteristics of a therapeutic compound. researchgate.net Compounds that are metabolized too quickly may be cleared from the body before they can exert their therapeutic effect, while those that are overly stable might accumulate and lead to toxicity. researchgate.net

A crucial measure of a potential anticancer agent is its ability to kill cancer cells (cytotoxicity) while sparing healthy, non-malignant cells (selectivity). Analogues of this compound, particularly those incorporated into larger heterocyclic systems like quinazolines and quinolines, have been extensively tested for these properties.

4-Anilinoquinazoline Derivatives:

Research into 4-anilinoquinazoline derivatives has shown that substitutions on the aniline ring significantly impact cytotoxic activity. In one study, derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. A 3-fluoroaniline-substituted derivative (compound 3h ) demonstrated moderate activity against MCF-7 cells and significant cytotoxicity against HeLa cells. nih.gov The introduction of a 4-fluorophenyl group at the 6-position of the quinazoline (B50416) core generally led to increased cytotoxicity against HeLa cells. nih.gov

Another study evaluated a series of novel 4-anilinoquinazoline derivatives against A431 (epidermoid carcinoma) and HU02 (normal foreskin fibroblast) cell lines. This allowed for the assessment of tumor selectivity. Compound 8a , which features a 4-bromo-2-fluoroaniline moiety, exhibited the most potent cytotoxic activity against the A431 cancer cell line, with an IC50 value of 2.62 µM. ijcce.ac.ir Importantly, the synthesized compounds did not show significant cytotoxicity against the normal HU02 cell line, indicating a favorable selectivity profile. ijcce.ac.ir

| Compound | Aniline Moiety | IC50 on A431 Cells (µM) | IC50 on HU02 Cells (µM) |

|---|---|---|---|

| 8a | 4-Bromo-2-fluoroaniline | 2.62 | > 100 |

| Erlotinib (Control) | N/A | 10.35 | > 100 |

| Vandetanib (Control) | N/A | 12.51 | > 100 |

4-Anilinoquinolinylchalcone Derivatives:

Further research on related structures includes a series of 4-anilinoquinolinylchalcone derivatives tested against human cancer cell lines Huh-7 (liver) and MDA-MB-231 (breast), as well as the normal human lung fibroblast cell line MRC-5. The results demonstrated that these compounds were highly cytotoxic to the cancer cell lines while exhibiting low cytotoxicity against the normal MRC-5 cells, highlighting their cancer-selective nature. mdpi.com

Compound 4a , an (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, was particularly effective against the MDA-MB-231 breast cancer cell line with an IC50 value of 0.11 µM, while its IC50 against normal MRC-5 cells was greater than 20 µM. mdpi.com This represents a high degree of selectivity. The study found that electron-donating groups on the chalcone (B49325) portion of the molecule tended to increase cytotoxic activity compared to electron-withdrawing groups. mdpi.com

| Compound | IC50 on Huh-7 Cells (µM) | IC50 on MDA-MB-231 Cells (µM) | IC50 on MRC-5 Cells (µM) |

|---|---|---|---|

| 4a | 0.43 | 0.11 | > 20 |

| 4d | 0.18 | 0.18 | > 20 |

| Lapatinib (Control) | 0.15 | 0.08 | > 20 |

Development of Prodrugs and Targeted Delivery Systems

To improve the therapeutic index of potent cytotoxic agents based on the this compound scaffold, researchers explore the development of prodrugs and advanced drug delivery systems. These strategies aim to deliver the active compound specifically to the tumor site, thereby increasing efficacy and reducing systemic side effects. uow.edu.aunih.gov

Prodrug Strategies:

One of the most promising approaches for cancer therapy is the use of hypoxia-activated prodrugs (HAPs). nih.gov Solid tumors often contain regions with low oxygen levels (hypoxia), a feature not typically found in healthy tissues. nih.gov HAPs are designed to be inactive molecules that undergo enzymatic reduction specifically in these hypoxic regions, releasing a potent cytotoxic agent. nih.gov

This strategy often involves incorporating a nitroaromatic group into the molecule. In the low-oxygen environment of a tumor, this nitro group is reduced to an aniline, which then triggers a reaction to release the active drug. uow.edu.au This approach could be applied to potent but toxic analogues of this compound, masking their cytotoxicity until they reach the targeted tumor microenvironment. uow.edu.aunih.gov Mutual prodrugs have also been designed, where a single molecule is activated by hypoxia to release two different active agents, such as an angiogenesis inhibitor and a cytotoxin, for a multi-pronged attack on the tumor. uow.edu.au

Targeted Delivery Systems:

Advanced drug delivery systems offer another method to enhance tumor selectivity. These systems use carriers to transport the drug to the target site. neliti.com Strategies include:

Passive Targeting: This approach utilizes the enhanced permeability and retention (EPR) effect, where nanoparticles, liposomes, or polymer-drug conjugates tend to accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. nih.govazonano.com

Active Targeting: This involves functionalizing the surface of the drug carrier with ligands (such as antibodies or small molecules) that bind to specific receptors overexpressed on the surface of cancer cells. azonano.comakm.ru This receptor-mediated uptake enhances the concentration of the drug at the tumor site.

Various nanocarriers, including liposomes, polymeric nanoparticles, and micelles, can be used to encapsulate analogues of this compound. neliti.comazonano.com These systems can protect the drug from premature degradation, improve its solubility, and control its release, ultimately leading to a more effective and less toxic cancer therapy. azonano.com

Potential Applications in Materials Science

Electronic Materials Applications

The incorporation of fluorine-containing monomers like 3-(4-Fluorophenoxy)aniline into polymers can significantly influence their electronic properties, making them suitable for various electronic applications. Aromatic polyimides, for instance, are widely utilized in the electronics industry for applications such as flexible circuit substrates, stress buffers, and passivation layers due to their excellent thermal and chemical stability, as well as their good electrical and mechanical properties.

Fluorinated aromatic polyimides often exhibit improved processability and desirable dielectric properties. For example, fluorinated polyimide films have been shown to possess low dielectric constants and high thermal stability, which are crucial for high-frequency microelectronic devices. While specific research on polyimides derived directly from this compound is not extensively documented, the properties of analogous fluorinated polyimides suggest potential in this area. The introduction of fluorine can lower the dielectric constant and improve the optical transparency of polyimide films.

The general properties of fluorinated polyimides relevant to electronic applications are summarized in the table below.

| Property | Typical Values for Fluorinated Polyimides | Reference |

| Dielectric Constant (k) | 2.22 - 3.5 at 10 MHz | scielo.br |

| Glass Transition Temp. | 223 - 351.6 °C | scielo.br |

| Thermal Decomposition | > 500 °C | nih.gov |

| Optical Transmittance | > 80% at 500 nm | scielo.br |

Polymer Chemistry and Polymer Synthesis

This compound can serve as a valuable monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of the amine group allows it to undergo polycondensation reactions with dianhydrides or diacid chlorides to form the corresponding polymers.

The synthesis of polyimides typically involves a two-step process. In the first step, a diamine, such as this compound, reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization. scielo.br The incorporation of the flexible ether linkage and the fluorine atom from the this compound monomer is expected to enhance the solubility and processability of the resulting polyimides, a common challenge with rigid aromatic polymers.

Similarly, aromatic polyamides can be synthesized through the polycondensation of diamines with dicarboxylic acids or their derivatives. researchgate.net Fluorinated polyamides often exhibit improved solubility in organic solvents and enhanced thermal stability compared to their non-fluorinated counterparts. The properties of polyamides derived from fluorinated diamines are influenced by the specific monomers used.

A general representation of the synthesis of polyimides from a diamine and a dianhydride is shown below:

Step 1: Poly(amic acid) formation n H₂N-Ar-NH₂ + n O(CO)₂-Ar'-(CO)₂O → [-HN-CO-Ar'-(COOH)₂-CO-NH-Ar-]n

Step 2: Imidization [-HN-CO-Ar'-(COOH)₂-CO-NH-Ar-]n → [-N(CO)₂-Ar'-(CO)₂N-Ar-]n + 2n H₂O

Where Ar would represent the backbone of this compound and Ar' represents the backbone of a dianhydride.

Optical Materials Development